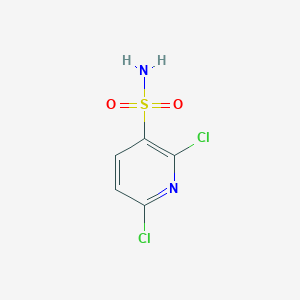

2,6-Dichloropyridine-3-sulfonamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,6-dichloropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBIXZKLHHLQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2,6 Dichloro 3 Nitropyridine:

The starting material, 2,6-dichloropyridine (B45657), can be synthesized by the chlorination of pyridine (B92270). google.comgoogle.com The subsequent nitration of 2,6-dichloropyridine is a critical step. A process for producing 2,6-dichloro-3-nitropyridine (B41883) involves reacting 2,6-dichloropyridine with nitric acid in the presence of oleum. google.comnih.gov This method is advantageous as it allows for lower molar ratios of nitric acid and minimizes the evolution of hazardous nitrogen oxides. google.com The reaction is typically carried out at elevated temperatures. google.comnih.gov

Catalytic Reduction of 2,6 Dichloro 3 Nitropyridine:

The reduction of the nitro group in 2,6-dichloro-3-nitropyridine (B41883) to form 2,6-dichloro-3-aminopyridine is a key transformation that can be achieved through catalytic hydrogenation. While specific catalytic reduction of 2,6-dichloro-3-nitropyridine is not extensively detailed, the reduction of related nitropyridines is well-documented. For instance, 2-chloro-3-nitropyridine (B167233) can be reduced to 2-chloro-3-aminopyridine using a Pd-Fe/TiO₂ catalyst. google.com This suggests that similar catalytic systems, such as those employing palladium or platinum on a support, could be effective for the reduction of 2,6-dichloro-3-nitropyridine.

Conversion of 2,6 Dichloro 3 Aminopyridine to the Sulfonamide:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the chemical environment, connectivity, and even the spatial orientation of atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR would be essential to identify the number of distinct hydrogen atoms in the this compound molecule. The chemical shifts (δ) would indicate the electronic environment of the two aromatic protons on the pyridine ring and the two protons of the sulfonamide group (-SO₂NH₂). Furthermore, the coupling patterns between the aromatic protons would definitively establish their relative positions on the pyridine ring. However, no experimentally obtained ¹H NMR spectra for this specific compound are available in published literature.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy would map the carbon skeleton of the molecule. Each unique carbon atom in the pyridine ring would produce a distinct signal, and its chemical shift would provide insight into its bonding and electronic nature. For related aromatic sulfonamides, aromatic carbon signals typically appear in the region of 110-160 ppm. sigmaaldrich.com Specific experimental ¹³C NMR data for this compound is currently unavailable.

Two-Dimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between nuclei, allowing for the definitive piecing together of the molecular puzzle. There are no published studies utilizing 2D NMR for the structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, an exact molecular formula can be confirmed. While PubChem provides predicted m/z values for various adducts of this compound (e.g., [M+H]⁺ at 226.94434 m/z), experimentally determined high-resolution data and the corresponding fragmentation patterns, which would reveal the stability of different parts of the molecule, have not been published. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 226.94434 |

| [M+Na]⁺ | 248.92628 |

| [M-H]⁻ | 224.92978 |

| [M]⁺ | 225.93651 |

| Predicted Mass Spectrometry Data for C₅H₄Cl₂N₂O₂S. uni.lu |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy probe the vibrational modes of a molecule. Each functional group (like C-Cl, S=O, N-H, and the pyridine ring) absorbs infrared radiation at characteristic frequencies, causing its bonds to stretch or bend. For similar sulfonamides, N-H stretching vibrations are typically observed in the range of 3349–3144 cm⁻¹. sigmaaldrich.com The analysis of these spectra would confirm the presence of the key functional groups within this compound. However, dedicated FT-IR and FT-Raman spectra and their detailed band assignments for this compound are absent from the scientific literature.

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to the promotion of electrons to higher energy levels. The pyridine ring and the sulfonamide group constitute the chromophore system in this molecule. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation and the electronic structure of the chromophore. No experimental UV-Visible absorption data for this compound has been reported.

Computational and Theoretical Chemistry Investigations of 2,6 Dichloropyridine 3 Sulfonamide

Quantum Mechanical (QM) Studies for Electronic Structure and Reactivity

Quantum mechanical studies are fundamental to understanding the intrinsic properties of 2,6-dichloropyridine-3-sulfonamide at the atomic level. These computational approaches allow for the precise calculation of molecular geometries, energies, and electronic distributions, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. researchgate.netdoaj.org These calculations also provide the total energy of the molecule, a key parameter in assessing its stability. The process involves iterative calculations to find the lowest energy state, which corresponds to the equilibrium geometry. For similar pyridine (B92270) derivatives, DFT has been successfully used to calculate optimized structure parameters and thermodynamic functions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a critical component of understanding a molecule's chemical reactivity and kinetic stability. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For a related compound, 2,3-dichloropyridine, the HOMO-LUMO gap was calculated to be 5.75 eV, providing a reference for the expected electronic behavior of dichlorinated pyridine systems. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.47 |

| LUMO | -1.72 |

| HOMO-LUMO Gap | 5.75 |

Fukui Function Analysis for Predicting Reactive Sites

Fukui functions are used in computational chemistry to predict which atoms in a molecule are most likely to undergo electrophilic, nucleophilic, or radical attack. This analysis is derived from changes in electron density as the number of electrons in the system changes. By calculating the Fukui functions, researchers can identify the most reactive sites within this compound, guiding the design of new synthetic reactions and understanding its potential interactions with biological targets. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net For pyridine derivatives, the nitrogen atom typically represents a region of negative potential, while the hydrogen atoms are associated with positive potential. researchgate.net This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for a molecule's biological activity. nih.gov

In Silico Screening and Virtual Library Design Methodologies

In silico screening and the design of virtual libraries are powerful computational techniques used in drug discovery to identify promising lead compounds. researchgate.net For a compound like this compound, these methods can be employed to explore its potential as a scaffold for developing new therapeutic agents. By creating a virtual library of derivatives with various substituents, researchers can computationally screen these compounds against specific biological targets. mdpi.comnih.gov This approach allows for the rapid evaluation of a large number of molecules, predicting their binding affinities and potential efficacy before committing to expensive and time-consuming synthesis and biological testing. nih.gov For example, virtual screening of sulfonamide derivatives has been used to identify potential inhibitors of enzymes like falcipain-2 and carbonic anhydrase. mdpi.comnih.gov

Reactivity Profiles and Mechanistic Investigations of 2,6 Dichloropyridine 3 Sulfonamide

Intramolecular and Intermolecular Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 2,6-Dichloropyridine-3-sulfonamide plays a crucial role in its reactivity. The lone pair of electrons on the nitrogen is in an sp² hybrid orbital, which imparts a degree of basicity to the molecule. However, this basicity is considerably weaker than that of aliphatic amines due to the greater s-character of the orbital, holding the electrons closer to the nucleus. In acidic conditions, this nitrogen atom can be protonated, forming a pyridinium (B92312) ion. This protonation significantly deactivates the pyridine ring towards electrophilic substitution by increasing the ring's electron deficiency.

The nucleophilicity of the pyridine nitrogen is also subject to the electronic influence of the substituents on the ring. The two electron-withdrawing chlorine atoms at the 2 and 6 positions, along with the sulfonamide group at the 3 position, reduce the electron density on the nitrogen, thereby diminishing its nucleophilic character. Conversely, the pyridine nitrogen can participate in intramolecular reactions. For instance, in related sulfonamide antibiotics, it has been shown that upon single-electron oxidation, the nitrogen atom of a pyrimidine (B1678525) ring can act as a nucleophile, attacking an oxidized aniline (B41778) ring in an intramolecular fashion. nih.gov This suggests a potential for similar intramolecular reactivity in this compound under specific oxidative conditions.

Furthermore, the pyridine nitrogen can engage in n → π* interactions. Studies on substituted pyridines have shown that electron-donating groups on the ring can enhance these interactions, while electron-withdrawing groups, such as those present in this compound, tend to weaken them. acs.org

Influence of Chlorine Substituents on Ring Activation and Reactivity

The two chlorine atoms at the 2 and 6 positions of the pyridine ring are powerful electron-withdrawing groups that profoundly influence the ring's reactivity. They deactivate the ring towards electrophilic aromatic substitution, making such reactions highly unlikely under normal conditions. uoanbar.edu.iq Conversely, these chlorine atoms activate the ring for nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com The pyridine ring itself is inherently electron-deficient, and the addition of two strong electron-withdrawing groups further enhances this characteristic, making the carbon atoms at positions 2, 4, and 6 highly susceptible to nucleophilic attack. uoanbar.edu.iqstackexchange.com

In the case of this compound, the presence of chlorine atoms at both the 2 and 6 positions presents an interesting case for regioselectivity in SNAr reactions. Research on 3-substituted 2,6-dichloropyridines has demonstrated that the nature of the substituent at the 3-position can direct the incoming nucleophile to either the 2- or 6-position. researchgate.net The steric and electronic properties of the 3-sulfonamide group in this compound would therefore be expected to play a significant role in determining the outcome of such reactions. For instance, a bulky 3-substituent can favor substitution at the sterically less hindered 6-position. researchgate.net

The following table summarizes the regioselectivity observed in the nucleophilic aromatic substitution of various 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, illustrating the directing effect of the 3-substituent. researchgate.net

| 3-Substituent | Ratio of 2-isomer : 6-isomer |

| -COOH | 1 : 9 |

| -CONH₂ | 1 : 9 |

| -CN | 9 : 1 |

| -CF₃ | 9 : 1 |

This table is based on data from a study on 3-substituted 2,6-dichloropyridines and is intended to illustrate the principle of regioselectivity. The specific reactivity of the 3-sulfonamide group may vary.

Chemical Transformations Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a versatile functional group that can undergo a variety of chemical transformations. While the sulfonamide nitrogen is generally not strongly nucleophilic, it can participate in reactions under certain conditions. For example, sulfonamides can be N-alkylated or N-arylated.

Of particular interest is the potential for intramolecular reactions involving the sulfonamide group. As mentioned earlier, the nitrogen of a heterocyclic ring can act as an intramolecular nucleophile. nih.gov It is conceivable that under specific conditions, the sulfonamide nitrogen or one of its oxygen atoms could participate in cyclization reactions with the pyridine ring or its substituents.

Recent research has also highlighted the potential for the late-stage functionalization of sulfonamides through photocatalysis. acs.org This method allows for the conversion of sulfonamides into sulfonyl radical intermediates, which can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This opens up a wide range of possibilities for modifying the sulfonamide moiety in this compound to create novel derivatives.

Furthermore, the sulfonamide group can be hydrolyzed under acidic or basic conditions, although this is generally a difficult process. It can also be used as a precursor for the synthesis of other heterocyclic systems. researchgate.netnih.gov For instance, the reaction of a sulfonamide-containing precursor with various reagents can lead to the formation of pyran, pyridine, and pyridazine (B1198779) derivatives. nih.gov

Cycloauration Reactions and Metallacyclic Complex Formation

The structure of this compound, featuring a 2-substituted pyridine motif, makes it a potential candidate for cyclometalation reactions, particularly cycloauration. Cycloauration involves the intramolecular activation of a C-H bond and the formation of a carbon-metal bond, resulting in a metallacyclic complex. rsc.orgrsc.org In the case of 2-substituted pyridines, this typically involves the ortho-position of the substituent at C2. For this compound, this would likely involve a C-H bond on a group attached to the sulfonamide nitrogen, if present, or potentially direct C-H activation of the pyridine ring if the conditions are suitable.

The sulfonamide moiety itself can also act as a ligand, coordinating with metal ions. eurekaselect.comresearchgate.netresearchgate.netsci-hub.senih.gov Coordination typically occurs through the nitrogen and/or one of the oxygen atoms of the sulfonamide group. nih.gov This can lead to the formation of various metallacyclic complexes. The combination of the pyridine nitrogen and the sulfonamide group offers multiple potential coordination sites, making this compound a potentially versatile ligand for the synthesis of novel metal complexes with interesting structural and catalytic properties. rsc.orgmdpi.comrsc.org

Principles of Nucleophilic Aromatic Substitution in Halopyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halopyridines. youtube.comlibretexts.orglumenlearning.comorgsyn.org The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. uoanbar.edu.iqyoutube.comstackexchange.com This reactivity is further enhanced by the presence of electron-withdrawing substituents, such as the chlorine atoms in this compound.

The SNAr reaction in pyridines typically proceeds through a two-step addition-elimination mechanism. libretexts.orglumenlearning.com In the first step, the nucleophile attacks one of the electron-deficient carbon atoms (typically at the 2- or 4-position), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com This intermediate is stabilized by resonance, with the negative charge being delocalized over the ring and, importantly, onto the electronegative nitrogen atom. stackexchange.com In the second step, the leaving group (in this case, a chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored.

The regioselectivity of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex. Attack at the 2- and 4-positions is favored because the resulting negative charge can be delocalized onto the nitrogen atom, which is not possible with attack at the 3- or 5-position. stackexchange.com In this compound, both the 2- and 6-positions are activated for nucleophilic attack. The final product distribution will depend on the specific nucleophile used and the directing influence of the 3-sulfonamide group, as discussed in section 5.2.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Synthetic Synthon for Diverse Heterocyclic Compounds

2,6-Dichloropyridine-3-sulfonamide serves as a versatile synthetic synthon, or building block, for constructing a variety of more complex heterocyclic compounds. nih.gov The reactivity of its sulfonamide group and the two chlorine atoms on the pyridine (B92270) ring allows for targeted chemical modifications. The sulfonamide functional group is a crucial component in the synthesis of numerous drugs and biologically active molecules. ijarsct.co.inekb.eg

The general strategy for creating new heterocyclic systems often involves the reaction of the sulfonamide's amino group or the displacement of the chlorine atoms. ijarsct.co.in The sulfonamide moiety can act as a source of nitrogen for building new nitrogen-containing heterocyclic cores. nih.gov Researchers have developed numerous methods for synthesizing sulfonamide derivatives, often starting with a sulfonyl chloride precursor which is then reacted with an amine. ijarsct.co.inekb.eg This foundational reaction highlights the importance of the sulfonamide group in molecular construction. The presence of the dichloropyridine scaffold provides further opportunities for creating fused ring systems or introducing other functional groups through nucleophilic substitution reactions, making it a valuable starting point for combinatorial chemistry and drug discovery programs. researchgate.netmdpi.com

Development of Specialty Chemicals and Chemical Intermediates

Beyond its role in creating final products, this compound and its immediate precursors are critical intermediates in the production of specialty chemicals. chemimpex.com Its sulfonyl chloride analogue, 2,6-Dichloropyridine-3-sulfonyl chloride, is noted for its utility in synthesizing agrochemicals, such as herbicides and pesticides, by introducing the sulfonyl group to enhance biological efficacy. chemimpex.com The resulting sulfonamide is a stable intermediate that can be further modified. For example, a related compound, 3-ethylsulfonyl-2-pyridine sulfonamide, is a key intermediate in the synthesis of the sulfonylurea herbicide rimsulfuron, underscoring the importance of pyridine sulfonamides in the agrochemical industry. google.com The reactivity and ability of these compounds to form stable derivatives make them a preferred choice for chemists aiming to optimize reaction pathways for creating high-value, specialized chemical products. chemimpex.com

Research into Catalytic Agents and Ligands

The electron-donating nitrogen and oxygen atoms within the this compound structure make it an excellent candidate for use as a ligand in organometallic chemistry.

Heterocyclic sulfonamides are known to function as effective ligands that can coordinate with various transition metal ions. nih.gov The donor atoms in the sulfonamide group (-SO₂-NH-) and the nitrogen atom of the pyridine ring can bind to metals such as copper (Cu(II)), zinc (Zn(II)), manganese (Mn(II)), and nickel (Ni(II)). nih.govsci-hub.se The sulfonamide can act as a bidentate ligand, binding through both a sulfonyl oxygen and the deprotonated sulfonamide nitrogen, or as a monodentate ligand. sci-hub.senih.gov The resulting metal complexes exhibit distinct geometries, such as distorted square pyramidal structures, and are stabilized by internal hydrogen bonds. nih.gov The synthesis of these complexes typically involves the reaction of a metal salt with the sulfonamide ligand in a suitable solvent. sci-hub.se

| Metal Ion | Potential Coordination Atoms | Resulting Complex Type |

| Cu(II) | Sulfonamide Nitrogen, Sulfonyl Oxygen, Pyridine Nitrogen | Chelate Complex |

| Zn(II) | Sulfonamide Nitrogen, Sulfonyl Oxygen | Chelate Complex |

| Mn(II) | Sulfonamide Nitrogen, Sulfonyl Oxygen | Chelate Complex |

| Ni(II) | Sulfonamide Nitrogen, Sulfonyl Oxygen | Chelate Complex |

| Fe(II)/Fe(III) | Sulfonamide Nitrogen, Sulfonyl Oxygen | Chelate Complex |

This table summarizes general findings on sulfonamide-metal complexation. nih.govsci-hub.senih.gov

Once formed, these metal-sulfonamide complexes are investigated for their potential as catalysts in various organic reactions. sci-hub.se The coordination of the metal ion can activate the ligand or the substrate, facilitating chemical transformations that might otherwise be inefficient. Research has shown that certain metal complexes derived from sulfa drugs can exhibit catalytic activity in reactions such as olefin polymerization. sci-hub.se The development of calcium-based catalysts, for example, is seen as a sustainable alternative to transition metals for a range of organic transformations. researchgate.net The specific catalytic applications depend on the choice of metal and the precise structure of the sulfonamide ligand, making this an active area of research for developing new and efficient catalytic systems.

Investigations in Polymer and Coating Development (Mechanistic Aspects)

The potential application of this compound in polymer science is an area of growing interest, primarily stemming from its multifunctional nature. Mechanistic investigations explore how this compound could be integrated into polymer chains or coatings to impart specific properties.

One potential mechanism involves its use as a monomer or a cross-linking agent in polymerization reactions. The primary amine of the sulfonamide group and the two reactive chlorine atoms on the pyridine ring are all potential sites for reaction. For instance, the amine could participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides.

A more direct line of investigation comes from the catalytic activity of its metal complexes. As noted, metal-sulfonamide complexes have been engaged for their catalytic activity in olefin polymerization. sci-hub.se In this mechanistic pathway, the this compound acts as a ligand that modifies the electronic and steric properties of a metal catalyst, which in turn controls the polymerization process. The specific structure of the ligand can influence the polymer's molecular weight, branching, and stereochemistry. Further research is focused on elucidating these structure-activity relationships to design tailored polymers and coatings.

Molecular Mechanisms in Biochemical and Biological Systems Research

Enzyme Inhibition Mechanism Studies

This section delves into the molecular interactions and inhibitory mechanisms of 2,6-Dichloropyridine-3-sulfonamide against various key enzymes. The focus is on the specific pathways and molecular interactions that lead to the inhibition of these biological targets.

Carbonic Anhydrase (CA) Isoform Inhibition Pathways

This compound belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). The inhibition mechanism is primarily targeted at the enzyme's active site.

The fundamental inhibitory action of sulfonamides, including this compound, against carbonic anhydrase isoforms stems from the interaction of the sulfonamide group (-SO₂NH₂) with the catalytic zinc ion (Zn²⁺) situated deep within the enzyme's active site. mdpi.com In its catalytic cycle, the zinc-bound hydroxide (B78521) ion is the active species. The deprotonated sulfonamide group (R-SO₂NH⁻) acts as a high-affinity ligand for the Zn²⁺ ion, binding to it in a tetrahedral geometry and displacing the zinc-bound water molecule or hydroxide ion that is crucial for the catalytic hydration of carbon dioxide. mdpi.com This coordination effectively blocks the active site, preventing substrate access and halting the enzyme's catalytic activity. The binding affinity is exceptionally high because the sulfonamide anion is a structural mimic of the transition state of the CO₂ hydration reaction.

While all α-CAs share a conserved active site structure, the selectivity of sulfonamide inhibitors for different isoforms, such as the tumor-associated hCA IX and hCA XII, is determined by interactions between the inhibitor's scaffold (the "tail") and amino acid residues lining the entrance to the active site cavity. nih.gov For this compound, the dichloropyridine ring is the key determinant of isoform selectivity. Variations in amino acid residues at the rim of the active site among different CA isoforms lead to differences in steric and hydrophobic interactions. For instance, the active site cavity of hCA II is flanked by residues that differ from those in hCA IX and hCA XII, allowing the pyridine (B92270) ring and its chlorine substituents to form specific favorable or unfavorable contacts. nih.gov These differential interactions outside of the conserved zinc-binding region are the primary basis for achieving selective inhibition of one isoform over another. Compounds with different tail structures exhibit varying inhibition constants (Kᵢ) against different isoforms, highlighting this principle. mdpi.com

Table 1: Representative Inhibition Constants (Kᵢ) of Pyridine-based Sulfonamides Against Human Carbonic Anhydrase Isoforms

This table displays inhibitory activities of various pyridine-containing sulfonamides against four human CA isoforms. The data illustrates how modifications to the pyridine scaffold can influence potency and selectivity. Note: AAZ stands for Acetazolamide, a standard reference inhibitor.

| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Compound 1f mdpi.com | 58.8 | 6.6 | 79.6 | 34.5 |

| Compound 1g mdpi.com | 66.8 | 25.4 | 91.2 | 45.1 |

| Compound 1k mdpi.com | 88.3 | 5.6 | 68.3 | 55.8 |

| AAZ mdpi.com | 250 | 12.1 | 25.8 | 5.7 |

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition Mechanisms

Sulfonamides are a class of antibiotics that function by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many microorganisms. nih.govfrontiersin.org This pathway is absent in humans, who obtain folate from their diet, which accounts for the selective toxicity of these compounds. wikipedia.org

The mechanism of inhibition involves competitive antagonism with the enzyme's natural substrate, para-aminobenzoic acid (pABA). frontiersin.orgwikipedia.org The chemical structure of the sulfonamide moiety is similar to that of pABA. biorxiv.org This structural mimicry allows this compound to bind to the pABA-binding pocket within the DHPS active site. nih.govnih.gov By occupying this site, the inhibitor prevents the condensation of pABA with the other substrate, 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), thereby blocking the synthesis of 7,8-dihydropteroate. biorxiv.org This action halts the production of folic acid, leading to a bacteriostatic effect as the cell is unable to synthesize the nucleic acids required for replication. wikipedia.org Some studies also suggest that the sulfonamide can be incorporated into a dead-end product, further inhibiting the pathway. frontiersin.org

Topoisomerase II Inhibition Mechanistic Insights

Topoisomerase II is a vital enzyme that manages DNA topology by creating and resealing transient double-strand breaks. While certain complex molecules containing sulfonamide groups have been investigated as topoisomerase II inhibitors, specific mechanistic insights into the inhibition of this enzyme by this compound are not extensively described in the current scientific literature. mdpi.comnih.govnih.gov The mechanism for known inhibitors often involves the stabilization of the enzyme-DNA covalent complex, leading to permanent DNA strand breaks and cell death. mdpi.com

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation Mechanisms

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates numerous cellular processes, including cell growth, proliferation, and survival. The modulation of this pathway is a key strategy in cancer therapy. However, research specifically detailing the modulation of the PI3K pathway by this compound is not available in the current body of scientific literature.

Tubulin Binding and Microtubule Assembly Inhibition

There is no available research data to suggest that this compound has been investigated for its ability to bind to tubulin or inhibit microtubule assembly. While other compounds, such as certain pyrazoles and triazolopyrimidines, are known to interact with the tubulin-microtubule system, no such studies have been published for this compound.

Kinase Inhibition Profiling and Mechanistic Elucidation

The sulfonamide moiety is a key feature in many kinase inhibitors. nih.govresearchgate.net These compounds often function by targeting the ATP-binding site of various kinases, playing a role in disrupting signaling pathways crucial for cancer cell progression. nih.govmdpi.com However, specific kinase inhibition profiles or mechanistic studies for this compound have not been reported. General research on sulfonamide derivatives shows they can act as inhibitors for a range of kinases, including cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3K), but data for this particular dichlorinated pyridine sulfonamide is absent. mdpi.comnih.gov

Ligand-Protein Binding Interactions and Molecular Recognition Studies

Computational methods are standard tools for predicting the interaction between small molecules and protein targets.

High-Throughput Virtual Screening and Molecular Docking Methodologies

High-throughput virtual screening and molecular docking are computational techniques widely used to identify potential drug candidates by predicting their binding affinity to a target protein. nih.govnih.gov These methods are frequently applied in the study of sulfonamide derivatives to explore their potential as antibacterial agents or enzyme inhibitors. nih.govimist.ma However, there are no published studies that specifically apply these methodologies to this compound.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions in Binding Pockets

The analysis of hydrogen bonds and hydrophobic interactions is critical for understanding how a ligand binds to a protein's active site. For many sulfonamide-based inhibitors, the sulfonamide group itself is crucial for forming key hydrogen bonds with protein residues, while other parts of the molecule engage in hydrophobic interactions. mdpi.com For instance, in studies of thiadiazole sulfonamide derivatives targeting carbonic anhydrase IX, the sulfonamide group forms essential hydrogen bonds and coordinates with a zinc ion in the active site. mdpi.com No such analysis is available for this compound.

Computational Studies of Conformational Dynamics and Induced Fit Mechanisms

Investigations into the conformational dynamics and induced fit mechanisms, often through molecular dynamics simulations, help to understand the stability of a ligand-protein complex and the changes that occur upon binding. While these studies are common for various enzyme inhibitors, no research detailing the conformational behavior of this compound within a protein binding pocket has been published.

Cellular Processes Research (excluding clinical human trial data)

There is a lack of published research on the effects of this compound on any cellular processes. Studies on other novel sulfonamide derivatives have explored activities such as anti-metastatic effects in cancer cell lines, but this compound is not mentioned in this context.

Investigations into Intracellular Signal Transduction Pathways

There is a notable absence of specific studies detailing the effects of this compound on intracellular signaling cascades. The general mechanism for many sulfonamide antibiotics involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This action, however, does not directly translate to interactions with signal transduction pathways in mammalian or other biological systems.

Table 1: Summary of Research Findings on this compound and Signal Transduction

| Pathway Investigated | Key Findings |

| Data not available | No specific research found |

Gene Expression Modulation Studies Induced by Compound Interaction

Similarly, literature specifically examining the modulation of gene expression by this compound is not readily found. While some research has explored the emergence of sulfonamide resistance genes, such as sul1, sul2, and sul3, in response to the presence of sulfonamides in the environment, this does not detail the direct impact of this compound on the expression of a wider array of genes within a given biological system.

Table 2: Summary of Research Findings on this compound and Gene Expression

| Gene/Gene Family Studied | Observed Effect on Expression |

| Data not available | No specific research found |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Structural Determinants for Biological Activity

The biological activity of 2,6-Dichloropyridine-3-sulfonamide and its analogs is intricately linked to the specific arrangement of atoms and functional groups within the molecule. Key structural features that have been identified as critical determinants of activity include the substitution pattern on the pyridine (B92270) ring and the nature of the sulfonamide moiety.

Impact of Pyridine Ring Substitution Patterns on Activity

The pyridine ring serves as a core scaffold, and its substitution pattern plays a pivotal role in modulating biological activity. The electron-withdrawing nature of the pyridine ring itself enhances the acidity of the pyridine-3-sulfonamide (B1584339) in comparison to a benzenesulfonamide. nih.gov This increased acidity can be crucial for biological interactions.

The presence and nature of substituents on the pyridine ring can significantly influence the compound's potency and selectivity. For instance, in a series of 4-substituted pyridine-3-sulfonamides, it was observed that the introduction of various substituents at the 4-position of the pyridine ring could generate a diverse array of derivatives. nih.gov Within a subset of these derivatives, those bearing aliphatic lipophilic substituents, such as n-hexyl and 3-methylbutan-1-yl, demonstrated the highest activity against human carbonic anhydrase II (hCA II). nih.gov Conversely, derivatives with bulky phenyl substituents at the same position were found to be markedly less active. nih.gov

While not directly involving a sulfonamide, a study on 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation highlighted the importance of the 2,6-disubstitution pattern. In this context, the 2,6-diaminopyridine (B39239) moiety was identified as a key structural element for inhibitory activity. nih.gov This suggests that modifications at the 2- and 6-positions of the pyridine ring in this compound could also have a profound impact on its biological profile.

| Ring Position | Substituent | Observed Effect on Activity |

| 4 | Aliphatic lipophilic (e.g., n-hexyl) | Increased activity against hCA II nih.gov |

| 4 | Bulky phenyl | Diminished potency nih.gov |

| 2,6 | Diamino (in a related pyridine scaffold) | Key for Aβ aggregation inhibition nih.gov |

Role of Sulfonamide Moiety and its Modifications in Potency

The sulfonamide group is a critical pharmacophore in a wide range of biologically active compounds. ajchem-b.com Its ability to act as a zinc-binding group is fundamental to the inhibitory activity of many sulfonamide-based enzyme inhibitors, such as carbonic anhydrase inhibitors. nih.govijpsonline.com The sulfonamide moiety typically interacts with the zinc ion in the enzyme's active site in its anionic form (SO₂NH⁻). nih.gov

Modifications of the sulfonamide group can have a significant impact on the potency of the compound. The acidity of the sulfonamide proton is a key factor, and this can be modulated by the electronic properties of the attached aryl or heteroaryl ring. ijpsonline.com For instance, replacing a benzene (B151609) ring with a more electron-withdrawing pyridine ring increases the acidity of the sulfonamide. nih.gov

Furthermore, substitution on the sulfonamide nitrogen (N1) can also influence activity. The introduction of various substituents can alter the compound's physicochemical properties, such as solubility and pKa, which in turn can affect its biological activity and pharmacokinetic profile.

| Moiety | Modification | Consequence |

| Sulfonamide | Anionic form (SO₂NH⁻) | Essential for zinc binding in enzymes like carbonic anhydrase nih.gov |

| Aryl/Heteroaryl Ring | Increased electron-withdrawing nature (e.g., pyridine vs. benzene) | Enhances sulfonamide acidity and can increase potency nih.govijpsonline.com |

| Sulfonamide Nitrogen (N1) | Substitution | Can modulate physicochemical properties and biological activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmedwinpublishers.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process.

For sulfonamide derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antidiabetic, antimalarial, and carbonic anhydrase inhibitory effects. medwinpublishers.comresearchgate.netnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as electronic, steric, and hydrophobic.

Commonly used descriptors in QSAR studies of sulfonamides include:

LogP: A measure of the compound's lipophilicity, which can influence its ability to cross cell membranes.

Molar Refractivity (MR): A measure of the volume occupied by an atom or group of atoms and is related to steric effects.

pKa: The acid dissociation constant, which is particularly important for sulfonamides as their ionization state can be crucial for biological activity.

Rational Design Principles for Optimized Chemical Entity Generation

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new chemical entities with optimized properties. The goal of rational design is to make targeted modifications to a lead compound, such as this compound, to enhance its potency, selectivity, and pharmacokinetic profile.

Based on the available information for related compounds, several rational design strategies can be proposed:

Pyridine Ring Functionalization: Systematic exploration of substituents at the 4- and 5-positions of the pyridine ring could lead to improved activity. The introduction of small, lipophilic groups at the 4-position, for example, may enhance potency against certain targets.

Bioisosteric Replacement: The chlorine atoms at the 2- and 6-positions could be replaced with other bioisosteres, such as trifluoromethyl groups or small alkyl groups, to fine-tune the electronic and steric properties of the molecule.

Sulfonamide Moiety Modification: The synthesis of N1-substituted analogs of this compound could be a fruitful avenue for optimization. The introduction of different functional groups on the sulfonamide nitrogen can modulate the compound's acidity and hydrogen-bonding capabilities.

Hybrid Drug Design: This approach involves combining the structural features of two or more different pharmacophores to create a new hybrid molecule with a unique biological profile. For instance, attaching a known active moiety to the this compound scaffold could lead to compounds with dual or enhanced activity.

Click Tailing: This method uses click chemistry to append a "tail" to a core scaffold, allowing for the rapid generation of a library of analogs with diverse properties. nih.gov This could be applied to this compound to explore a wide range of substituents and optimize its activity.

By applying these rational design principles, it is possible to systematically explore the chemical space around this compound and identify new analogs with superior therapeutic potential.

Advanced Analytical and Methodological Approaches in 2,6 Dichloropyridine 3 Sulfonamide Research

Process Analytical Technology (PAT) Integration for Reaction Monitoring and Optimization

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com The goal is to ensure final product quality by building it into the process from the start. sigmaaldrich.com By integrating advanced analytical tools directly into the synthesis line for 2,6-Dichloropyridine-3-sulfonamide, real-time monitoring and control can be achieved, leading to improved process understanding, enhanced safety, and greater consistency. mt.comlongdom.org

The synthesis of this compound involves critical steps where precise control of parameters is essential for maximizing yield and minimizing impurity formation. PAT implementation involves deploying in-line or on-line sensors to track these parameters continuously. globalresearchonline.net For instance, spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy can monitor the concentration of reactants, intermediates, and the main product in real-time without the need for sample extraction. longdom.org This allows for the precise determination of reaction endpoints and can detect process deviations as they occur. globalresearchonline.net Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), can be integrated for at-line analysis, providing detailed information on the purity profile of the reaction mixture. longdom.org

Table 1: PAT Tools for Monitoring this compound Synthesis

| PAT Tool | Critical Process Parameter (CPP) Monitored | Critical Quality Attribute (CQA) Impacted |

|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Reactant Concentration, Product Formation, Intermediate Buildup | Purity, Yield, Reaction Kinetics |

| Temperature & Pressure Probes | Reaction Temperature, Reactor Pressure | Reaction Rate, Selectivity, Safety |

| On-line HPLC | Impurity Profile, Product Concentration | Purity, Potency |

| pH Probes | Acidity/Basicity of Reaction Medium | Reaction Pathway, By-product Formation |

Design of Experiments (DoE) for Synthetic Route Optimization and Yield Enhancement

Design of Experiments (DoE) is a systematic statistical method used to understand and optimize complex processes. researchgate.net In the synthesis of this compound, DoE can be a powerful tool to efficiently identify the critical process parameters that have the most significant impact on reaction yield and product purity. rsc.org Rather than varying one factor at a time, DoE allows for the simultaneous investigation of multiple variables, revealing crucial interactions between them. nih.gov

For the synthetic route to this compound, a fractional or full factorial design could be implemented to screen for key variables. nih.gov These variables might include reaction temperature, catalyst loading, molar ratios of reactants, solvent composition, and reaction time. The results from these experiments are then used to build a mathematical model that describes the relationship between the input variables and the output responses (e.g., yield). This model can then be used to identify the optimal set of conditions to maximize the yield and quality of this compound.

Table 2: Illustrative DoE Plan for Optimizing the Final Step in this compound Synthesis

| Factor | Level 1 (-) | Level 2 (+) | Response to be Measured |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | Yield (%) |

| Catalyst (mol%) | 0.5 | 1.5 | Purity (by HPLC, %) |

| Reactant A:B Ratio | 1:1.1 | 1:1.5 | Impurity X Formation (%) |

| Reaction Time (h) | 4 | 8 |

High-Throughput Screening (HTS) Assay Development for Mechanistic Biological Evaluations

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. To investigate the mechanistic properties of this compound, an HTS assay can be developed. Given that the sulfonamide moiety is a well-known pharmacophore for inhibiting carbonic anhydrases (CAs), a relevant HTS campaign could screen this compound and its analogs against a panel of human CA isoforms to determine its potency and selectivity profile. nih.gov

The development of such an assay involves several key components. A specific CA isozyme (e.g., hCA II, IX, or XII) would serve as the biological target. nih.gov A suitable substrate whose conversion by the enzyme leads to a detectable signal (e.g., colorimetric or fluorescent) is required. The assay would be miniaturized into a microplate format (e.g., 384- or 1536-well plates) to allow for automated, parallel processing of many samples. By measuring the inhibition of the enzymatic reaction in the presence of varying concentrations of this compound, key parameters like the half-maximal inhibitory concentration (IC₅₀) can be determined, providing insight into its biological mechanism.

Table 3: Components of a Hypothetical HTS Assay for this compound

| Assay Component | Description | Purpose |

|---|---|---|

| Biological Target | Purified human Carbonic Anhydrase II (hCA II) | To evaluate the inhibitory activity of the compound on a specific enzyme. |

| Substrate | 4-Nitrophenyl acetate | Enzymatic cleavage produces a yellow-colored product (4-nitrophenol) that can be measured. |

| Detection Method | Absorbance Spectrophotometry (at ~400 nm) | To quantify the rate of the enzymatic reaction. |

| Assay Format | 384-well microtiter plate | Enables high-throughput, automated screening of the compound at multiple concentrations. |

| Control Inhibitor | Acetazolamide | A known, potent CA inhibitor used as a positive control for assay validation. |

Advanced Chromatographic and Spectrometric Techniques for Metabolite Identification (excluding human metabolism)

Understanding the metabolic fate of this compound in relevant biological systems (e.g., in preclinical animal studies or environmental systems) is crucial for comprehensive characterization. Advanced analytical techniques, particularly the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), are the cornerstone for the identification and structural elucidation of metabolites. researchgate.net

The process begins with the separation of the parent compound from its metabolites in a biological matrix (e.g., plasma, urine, or microsomal incubates) using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). mdpi.comdntb.gov.ua The separated components then enter a mass spectrometer, which provides two critical pieces of information: the precise mass of the metabolite (from a full scan) and its fragmentation pattern (from MS/MS). researchgate.net By comparing the mass and fragmentation of a metabolite to the parent compound, the site and type of metabolic modification (e.g., hydroxylation, dechlorination, or conjugation) can be deduced. For instance, the addition of an oxygen atom (hydroxylation) would result in a mass increase of approximately 16 Da.

Table 4: Hypothetical Metabolites of this compound and their Identification by LC-MS/MS

| Proposed Metabolite | Biotransformation | Expected Mass Shift from Parent Compound | Key MS/MS Fragments for Identification |

|---|---|---|---|

| M1: Monohydroxy-2,6-dichloropyridine-3-sulfonamide | Oxidation (Hydroxylation) | +16 Da | Loss of SO₂, characteristic fragments of the hydroxylated pyridine (B92270) ring. |

| M2: Dechloro-2-chloropyridine-3-sulfonamide | Reductive Dechlorination | -34 Da (loss of Cl, gain of H) | Isotopic pattern showing one chlorine atom instead of two. |

| M3: Glucuronide Conjugate | Glucuronidation | +176 Da | Characteristic loss of the glucuronic acid moiety (-176 Da). |

Future Research Directions and Emerging Avenues for 2,6 Dichloropyridine 3 Sulfonamide

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 2,6-Dichloropyridine-3-sulfonamide is likely to pivot towards greener and more efficient chemical processes, moving away from traditional methods that often involve harsh conditions and hazardous reagents like sulfonyl chlorides. researchgate.net Research is anticipated to focus on sustainable strategies that enhance atom economy, reduce waste, and utilize environmentally benign solvents and catalysts. thieme-connect.comtandfonline.com

One promising avenue is the adoption of mechanochemistry, which involves solvent-free, ball-mill-based synthesis. rsc.orgrsc.org This approach could offer a telescopic, one-pot-double-step procedure for sulfonamide synthesis, significantly reducing the environmental factor (E-factor) compared to traditional solution-based methods. rsc.org Another key area is the development of syntheses in aqueous media, which is considered an ideal "green" solvent. researchgate.netrsc.org Methodologies using water as a solvent at room temperature or under mild heating, potentially with dynamic pH control, could streamline the process, allowing for product isolation by simple filtration. researchgate.netrsc.org

Furthermore, future pathways may explore alternative starting materials and catalysts. The use of stable and commercially available sulfur sources like sodium sulfinate instead of reactive sulfonyl chlorides is a significant step towards sustainability. researchgate.net Additionally, the synthesis of the 2,6-dichloropyridine (B45657) core itself is evolving, with methods like the catalyst-free, liquid-phase chlorination of 2-chloropyridine at elevated temperatures offering a high-yield route to this key precursor. wikipedia.orggoogle.comgoogle.com

| Parameter | Traditional Synthesis | Emerging Sustainable Pathways |

|---|---|---|

| Starting Materials | Aryl sulfonyl chlorides, amines | Disulfides, thiols, sodium sulfinates, nitroarenes researchgate.netrsc.orgresearchgate.net |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) researchgate.net | Water, Polyethylene glycol (PEG-400), Deep Eutectic Solvents (DES), or solvent-free (mechanochemistry) researchgate.netrsc.orgresearchgate.nettandfonline.com |

| Conditions | Often harsh, requiring strong bases or acids | Mild conditions, room temperature, metal-free catalysis, one-pot reactions researchgate.netrsc.org |

| Byproducts & Waste | Significant organic and inorganic waste | Reduced waste (lower E-factor), easier workup (filtration) rsc.orgresearchgate.net |

Discovery of Previously Unidentified Biological Targets and Mechanistic Pathways

While the classical mechanism of sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS) in the bacterial folate synthesis pathway, future research on this compound is expected to uncover a broader range of biological activities. wikipedia.orgmsdmanuals.comdrugbank.com The sulfonamide moiety is a versatile pharmacophore present in drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and enzyme inhibition capabilities. researchgate.netresearchgate.net

Emerging avenues for investigation will likely focus on non-traditional targets. For instance, sulfonamide derivatives have shown inhibitory activity against a variety of enzymes beyond DHPS, such as carbonic anhydrases (implicated in glaucoma and some cancers), kinases, and proteases. researchgate.netresearchgate.nettandfonline.com The unique electronic properties conferred by the dichlorinated pyridine (B92270) ring could modulate the binding affinity and selectivity of the sulfonamide group for these alternative targets.

Furthermore, research could explore the potential for this compound to act as an inhibitor of other critical microbial enzymes or proteins. For example, penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis, have been identified as potential targets for novel sulfonamide derivatives. rjb.ro Investigations into hybrid compounds, where the this compound scaffold is combined with other bioactive fragments like triazoles or imidazoles, may also reveal synergistic effects or novel mechanisms of action against resistant pathogens. tandfonline.com

| Target Class | Specific Example(s) | Potential Therapeutic Area |

|---|---|---|

| Bacterial Enzymes | Dihydropteroate Synthase (DHPS), Penicillin-Binding Protein 2X (PBP-2X) rjb.ronih.gov | Antibacterial |

| Human Enzymes | Carbonic Anhydrases, Kinases, Proteases, Dipeptidyl peptidase-IV (DPP-IV) researchgate.netresearchgate.net | Anticancer, Anti-inflammatory, Antidiabetic |

| Protozoal Enzymes | Folate pathway enzymes in parasites like Toxoplasma nih.gov | Antiprotozoal |

| Viral Enzymes | HIV Protease, other viral enzymes researchgate.net | Antiviral |

Integration with Advanced Materials Science for Functional Chemical Systems

The unique chemical structure of this compound presents opportunities for its integration into advanced materials. The pyridine ring is a fundamental component in materials science, valued for its coordination chemistry and its role in creating functional materials for catalysis and electronics. researchgate.netnih.govacs.org

Future research could explore the use of this compound as a monomer or functionalizing agent in polymer synthesis. The sulfonamide group can be incorporated into polymer backbones, such as in poly(thioester sulfonamide)s or sulfonamide-functionalized poly(styrene oxide), to create materials with specific properties. rsc.orgnih.gov The resulting polymers could exhibit pH-responsiveness, making them suitable for applications like targeted drug delivery systems that release their payload in the specific pH environment of a tumor or infected tissue. rsc.org

Moreover, the pyridine nitrogen atom offers a coordination site for metal ions. nih.govyoutube.com This allows for the construction of metal-organic frameworks (MOFs) or surface-confined molecular assemblies. nih.gov By using this compound as a ligand, it may be possible to create porous materials for gas storage, catalysis, or as sensors. The dichlorinated structure could influence the resulting geometry and electronic properties of these assemblies. Additionally, sulfonamides have been investigated as plasticizers, suggesting a potential role for this compound in modifying the physical properties of polymers. acs.org

Development of Predictive Computational Models for De Novo Compound Design

Molecular docking studies will be a key tool to explore how derivatives of this compound interact with the active sites of various biological targets. nih.govjmchemsci.comchemmethod.com By simulating the binding modes and calculating binding energies, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity for targets like bacterial DHPS, human kinases, or viral proteases. rjb.ronih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will also be crucial. researchgate.netnih.gov These statistical models establish correlations between the chemical structure of a molecule and its biological activity or physical properties. nih.gov By developing robust 2D and 3D-QSAR models for a series of this compound analogs, researchers can identify which structural modifications (e.g., adding bulky or hydrophobic groups) are most likely to enhance therapeutic efficacy. nih.gov Furthermore, computational ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions will help in designing new compounds with improved drug-like properties and lower potential for toxicity. nih.govmalvernpanalytical.com

| Computational Method | Objective | Application for this compound |

|---|---|---|

| Molecular Docking | Predict binding affinity and orientation of a ligand to a target protein. rjb.rojmchemsci.com | Screening derivatives against known and novel biological targets (e.g., DHPS, PBP-2X, kinases). rjb.ronih.gov |

| QSAR/QSPR Modeling | Correlate molecular structure with biological activity or physicochemical properties. researchgate.netnih.gov | Guiding the design of new analogs with enhanced potency and desirable properties. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulate the movement of atoms and molecules to assess the stability of ligand-protein complexes. nih.gov | Confirming the stability of binding modes predicted by docking. nih.gov |

| ADME/Tox Prediction | Estimate drug-likeness, metabolic fate, and potential toxicity of a compound. nih.gov | Filtering out candidate molecules with poor pharmacokinetic profiles early in the design phase. |

常见问题

Q. How can 2,6-Dichloropyridine-3-sulfonamide be synthesized, and what are critical considerations for purity optimization?

- Methodological Answer : A common route involves sulfonylation of 2,6-dichloropyridin-3-amine using sulfonyl chlorides under anhydrous conditions. Key steps include:

- Reacting 2,6-dichloropyridin-3-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base (e.g., pyridine) at 0–5°C to prevent side reactions .

- Purification via recrystallization from ethanol/water mixtures to remove unreacted starting materials.

- Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Critical Note : Moisture must be excluded to avoid hydrolysis of intermediates.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in DMSO-d₆ to confirm substitution patterns (e.g., Cl at positions 2 and 6, sulfonamide at position 3).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.94) .

- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer :

- Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | ~15 |

| Water | <0.1 |

- Design Implications : Use DMSO for stock solutions in biological assays, but ensure dilution to <1% to avoid solvent interference. For aqueous reactions, employ co-solvents like acetone (10–20% v/v) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- The electron-withdrawing sulfonamide group activates the pyridine ring for nucleophilic attack at positions 2 and 5. For example:

- Amination : React with NH₃ in THF at 80°C to yield 2,6-diamino derivatives. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Contradictions : Some studies report incomplete substitution due to steric hindrance from the sulfonamide group. Mitigate by using bulkier amines (e.g., tert-butylamine) to leverage steric effects .

Q. How can discrepancies in reported biological activity data for this compound derivatives be resolved?

- Methodological Answer :

- Data Validation Steps :

Cross-check assay conditions (e.g., cell lines, incubation time) across studies. Variations in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Replicate key experiments using standardized protocols (e.g., NIH/3T3 cells, 48-hour exposure).

Use computational docking (e.g., AutoDock Vina) to correlate structural modifications (e.g., Cl vs. F substitution) with activity trends .

Q. What advanced chromatographic methods optimize the separation of this compound from by-products?

- Methodological Answer :

- HPLC : Use a phenyl-hexyl column with gradient elution (0.1% formic acid in water/acetonitrile) to resolve sulfonamide derivatives. Retention time: ~12.3 min .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 265.94 → 184.01) for trace quantification in biological matrices .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer :

- Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify likely Phase I oxidation sites (e.g., sulfonamide sulfur) and Phase II glucuronidation.

- Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability data for this compound?

- Methodological Answer :

- Root Cause : Variations in heating rates during TGA analysis (e.g., 5°C/min vs. 10°C/min) affect decomposition onset readings.

- Resolution : Standardize DSC protocols (N₂ atmosphere, 5°C/min) and compare with literature values. A 2022 study observed decomposition at 210–215°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。